molecular formula C11H13N3O2 B2774587 2-(Butylamino)-5-nitrobenzonitrile CAS No. 731803-59-1

2-(Butylamino)-5-nitrobenzonitrile

Cat. No. B2774587
CAS RN: 731803-59-1
M. Wt: 219.244
InChI Key: JPXHHGMADNZXBT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and odor .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve multi-step chemical reactions with specified reagents, catalysts, temperatures, and pressures .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and others. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide
2-(Butylamino)-5-nitrobenzonitrile, as a derivative of 2-aminobenzonitriles, has potential applications in the chemical fixation of carbon dioxide (CO2). Research demonstrates that simple monomeric tungstates can act as efficient homogeneous catalysts for the conversion of 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones, a reaction that includes the fixation of CO2. This process is significant for atmospheric CO2 reduction and highlights the utility of nitrobenzonitriles in synthesizing valuable compounds under environmentally friendly conditions (Kimura et al., 2012).

Synthesis of 2-Aryl-4-quinazolinones
Another application involves the synthesis of 2-aryl-4-quinazolinones, where iron sulfide clusters catalyze the coupling of benzylamines and 2-nitrobenzonitriles. This method is compatible with various substituents and represents the first utilization of a first-row transition metal to promote this synthesis. Such advancements open new avenues for creating quinazolinones, which are critical in medicinal chemistry (Nha et al., 2022).

Thermophysical Properties
Research into the thermophysical properties of nitrobenzonitriles, including their heat capacities and phase transitions, provides valuable insights for materials science. Understanding these properties is essential for designing processes that involve nitrobenzonitriles, as they influence the substance's behavior under different temperature conditions. This knowledge is crucial for applications ranging from materials processing to the synthesis of novel compounds (Jiménez et al., 2002).

Novel Bioactive Compounds
This compound derivatives have been explored for their potential in synthesizing novel bioactive compounds. The synthesis and characterization of such derivatives, aiming at antitumor activity, underscores the importance of nitrobenzonitriles in developing new therapeutic agents. This research area highlights the broader applicability of nitrobenzonitriles in drug discovery and the development of new treatments for various diseases (Maftei et al., 2013).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS) and might include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(butylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-3-6-13-11-5-4-10(14(15)16)7-9(11)8-12/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXHHGMADNZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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